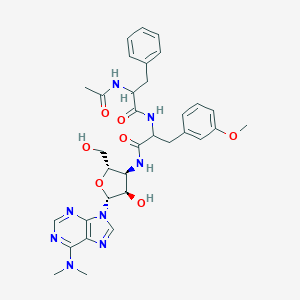

N-Acetylphenylalanylpuromycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetylphenylalanylpuromycin, also known as Ac-PA-Puro, is a synthetic analog of puromycin. It is widely used in scientific research for its ability to inhibit protein synthesis and induce premature termination of translation.

Wirkmechanismus

N-Acetylphenylalanylpuromycin binds to the A site of the ribosome, which is the site where aminoacyl-tRNAs enter during protein synthesis. Once bound, N-Acetylphenylalanylpuromycin induces premature termination of translation by causing the release of the nascent polypeptide chain from the ribosome. This premature termination of translation results in the synthesis of truncated proteins, which can be used to study the function of specific proteins.

Biochemical and Physiological Effects:

N-Acetylphenylalanylpuromycin has been shown to inhibit protein synthesis in various cell types, including bacteria, yeast, and mammalian cells. It has also been shown to induce apoptosis in cancer cells by inhibiting the synthesis of anti-apoptotic proteins. N-Acetylphenylalanylpuromycin has been used to study the effects of antibiotics and other drugs on the ribosome, as well as the role of specific proteins in various biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-Acetylphenylalanylpuromycin is its ability to induce premature termination of translation, which allows for the study of specific proteins and their functions. N-Acetylphenylalanylpuromycin is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-Acetylphenylalanylpuromycin has some limitations, including its potential toxicity to cells and its inability to distinguish between different types of premature termination events.

Zukünftige Richtungen

There are several future directions for research using N-Acetylphenylalanylpuromycin. One area of research is the development of new analogs of puromycin that can selectively target specific types of premature termination events. Another area of research is the use of N-Acetylphenylalanylpuromycin to study the role of specific proteins in disease processes, including cancer and neurodegenerative diseases. Additionally, N-Acetylphenylalanylpuromycin could be used to investigate the mechanism of action of new antibiotics and other drugs that target the ribosome.

Synthesemethoden

N-Acetylphenylalanylpuromycin is synthesized by coupling N-acetylphenylalanyl chloride with puromycin using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The reaction is carried out in a solvent mixture of dichloromethane and N,N-dimethylformamide (DMF) at room temperature. After the reaction is completed, the product is purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-Acetylphenylalanylpuromycin is widely used in scientific research for its ability to inhibit protein synthesis and induce premature termination of translation. It has been used to study the role of specific proteins in various biological processes, including cell proliferation, differentiation, and apoptosis. N-Acetylphenylalanylpuromycin is also used to investigate the mechanism of action of antibiotics and other drugs that target the ribosome.

Eigenschaften

CAS-Nummer |

15545-21-8 |

|---|---|

Molekularformel |

C33H40N8O7 |

Molekulargewicht |

660.7 g/mol |

IUPAC-Name |

2-acetamido-N-[1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(3-methoxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C33H40N8O7/c1-19(43)37-23(14-20-9-6-5-7-10-20)31(45)38-24(15-21-11-8-12-22(13-21)47-4)32(46)39-26-25(16-42)48-33(28(26)44)41-18-36-27-29(40(2)3)34-17-35-30(27)41/h5-13,17-18,23-26,28,33,42,44H,14-16H2,1-4H3,(H,37,43)(H,38,45)(H,39,46)/t23?,24?,25-,26-,28-,33-/m1/s1 |

InChI-Schlüssel |

DUSIVPSVQCGWFE-XDLJNOCMSA-N |

Isomerische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)N[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=CN=C5N(C)C)CO |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO |

Kanonische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO |

Synonyme |

N-Ac-Phe-puromycin N-acetylphenylalanylpuromycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)

![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)